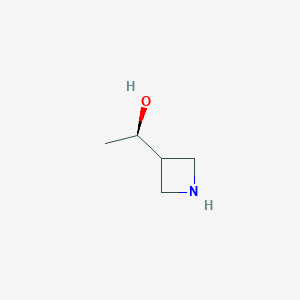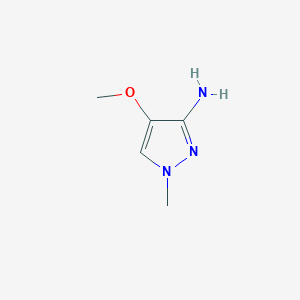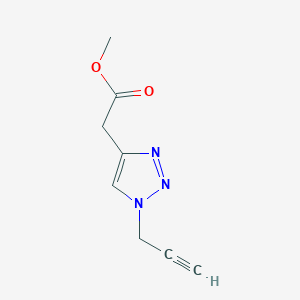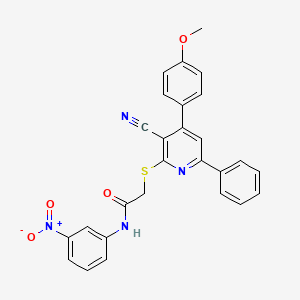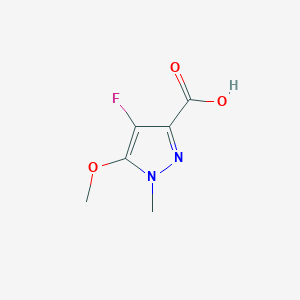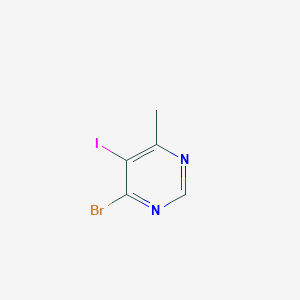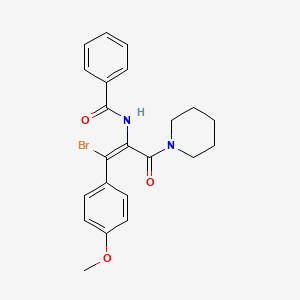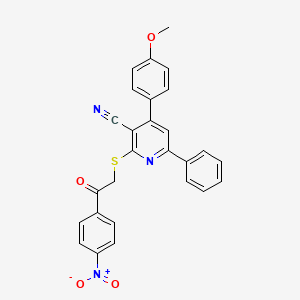
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and nicotinonitrile derivatives. These intermediates are then subjected to various reactions including condensation, nucleophilic substitution, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other nicotinonitrile derivatives with varying substituents. Examples include:
- 4-(4-Methoxyphenyl)-2-((2-(4-aminophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
- 4-(4-Methoxyphenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile lies in its specific combination of functional groups, which may impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H19N3O4S |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19N3O4S/c1-34-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)35-17-26(31)20-7-11-21(12-8-20)30(32)33/h2-15H,17H2,1H3 |
Clave InChI |
GOSYQXPJJOVYCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


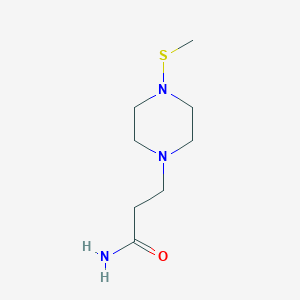
![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)
